molecular formula C17H18N4O B5701689 2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B5701689
M. Wt: 294.35 g/mol
InChI Key: IDEQZQJZRKOZIL-UHFFFAOYSA-N
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Description

2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide typically involves the reaction of benzotriazole with N-phenyl-N-(propan-2-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. Commonly used catalysts include transition metal complexes, while solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites of the enzyme. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2H-Benzotriazol-2-yl)-4-methyl-phenyl diphenyl-phosphinate
  • 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
  • N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide

Uniqueness

2-(1H-benzotriazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzotriazole moiety provides stability and reactivity, making it suitable for various applications. Compared to similar compounds, it may offer enhanced UV absorption and better enzyme inhibition properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-13(2)21(14-8-4-3-5-9-14)17(22)12-20-16-11-7-6-10-15(16)18-19-20/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEQZQJZRKOZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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